Glutathione diethyl ester
Overview
Description
Glutathione diethyl ester is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is synthesized by esterifying the carboxyl groups of glutathione with ethanol. This compound is known for its enhanced cell permeability compared to glutathione, making it a valuable compound in various scientific and medical applications.
Mechanism of Action
Target of Action
Glutathione Diethyl Ester (GDEE) is a derivative of Glutathione (GSH), a tripeptide that plays crucial roles in cells . GSH participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . GDEE, being a hydrophilic derivative of GSH, blocks angiogenesis and cancer growth .
Mode of Action
GDEE, like GSH, is involved in the non-enzymatic antioxidant defense system . It reacts with free radicals of different nature by H transfer . The reaction yields an S-centered radical, except for its reaction with ·OH, which yields a wide product distribution . This explains the formation of C-centered radicals experimentally observed .
Biochemical Pathways
GSH, from which GDEE is derived, is involved in several metabolic pathways and protective mechanisms . It is the major non-protein low molecular weight antioxidant and the most important cellular thiol reducing agent . GSH biosynthesis occurs in the cytosol from its constituent amino acids . It is present in important cellular districts like mitochondria and nucleus, indicating its central role in several metabolic pathways .
Pharmacokinetics
It is known that gdee is more efficiently transported into human cells than the corresponding monoethyl ester . This suggests that GDEE could be used for decreasing oxidative stress and toxicity .
Result of Action
GDEE has been found to have a profound effect on reducing the amount of melanin and intracellular tyrosinase activity . This suggests that GDEE could be developed as a safe and efficient agent for the treatment of hyperpigmentation skin disorders .
Action Environment
The action of GDEE, like that of GSH, can be influenced by environmental factors. For example, the presence of oxygen in the atmosphere could have influenced the evolution of GSH . Furthermore, the enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain-targeting prodrugs and brain drug delivery systems .
Biochemical Analysis
Biochemical Properties
Glutathione diethyl ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the glutathione-glutathione disulfide (GSH-GSSG) cycle, facilitated by enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR). This cycle aids in detoxification processes and mitigates oxidative damage and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining redox homeostasis and detoxifying xenobiotics . It also regulates metal homeostasis and supports autophagy, apoptosis, and ferroptosis, playing a fundamental role in neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is rapidly converted to the glutathione monoethyl ester by human cells, which then increases intracellular levels of the monoester .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that no matter which freezing temperature (-20°C or -80°C) was used for storing the samples, the concentration of total glutathione was quite consistent over the course of the study .
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the glutathione-glutathione disulfide (GSH-GSSG) cycle, which is facilitated by enzymes like glutathione peroxidase (GPx) and glutathione reductase (GR) .
Transport and Distribution
This compound is transported and distributed within cells and tissues effectively. Human cells transport this compound much more effectively than the corresponding monoethyl ester .
Subcellular Localization
Glutathione, from which it is derived, is known to be crucial for cellular health across various organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione diethyl ester typically involves the esterification of glutathione with ethanol under acidic conditions. The process can be summarized as follows:
Starting Material: Glutathione.
Reagent: Ethanol.
Catalyst: Acidic catalyst such as para-toluene sulfonic acid or boron trifluoride diethyl etherate.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: To accommodate the increased volume of reactants.
Continuous Stirring: To ensure uniform mixing and reaction efficiency.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Glutathione diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide diethyl ester.
Reduction: It can be reduced back to glutathione.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Glutathione disulfide diethyl ester.
Reduction: Glutathione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glutathione diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in redox reactions.
Biology: Enhances the intracellular levels of glutathione, aiding in studies related to oxidative stress and cellular detoxification.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders.
Industry: Used in the formulation of skincare products due to its antioxidant properties.
Comparison with Similar Compounds
Glutathione Monoethyl Ester: Similar in structure but with only one esterified carboxyl group.
Glutathione: The parent compound, less cell-permeable compared to its esterified derivatives.
Glutathione Monoisopropyl Ester: Another esterified derivative with different cell permeability and stability properties.
Uniqueness: Glutathione diethyl ester is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where efficient delivery of glutathione is crucial.
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXATRBAHYMOQL-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242981 | |
Record name | Glutathione diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97451-40-6 | |
Record name | Glutathione diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097451406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutathione diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80242981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of increasing intracellular glutathione levels using glutathione diethyl ester?
A2: Glutathione is a potent antioxidant, playing a crucial role in protecting cells from oxidative stress and damage caused by reactive oxygen species []. Increasing intracellular glutathione levels using this compound could be beneficial in preventing oxidative stress, mitigating certain toxicities, and treating glutathione deficiency []. For example, research suggests that this compound can protect auditory hair cells from cisplatin-induced damage, likely due to its ability to bolster the cochlea's antioxidant system [].
Q2: Beyond its role as a glutathione delivery system, does this compound exhibit any other mechanisms of action?
A3: Research indicates that this compound, or more specifically its breakdown product, plays a role in protein modification. One study highlighted its potential in reversing presbyopia, an age-related decline in lens elasticity []. The study demonstrated that treatment with a compound possessing both lysine acetylation and disulfide reduction properties, similar to those exhibited by this compound's breakdown product, increased the solubility of water-insoluble proteins from aged human lenses []. This effect was attributed to the compound's ability to acetylate lysine residues and reduce disulfide bonds within the proteins, leading to increased solubility and reduced lens stiffness [].
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